molecular formula C5H4IN3O4 B2994431 (4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 400753-05-1

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2994431
CAS No.: 400753-05-1
M. Wt: 297.008
InChI Key: CRKHKODFCFMZEU-UHFFFAOYSA-N
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Description

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with iodine and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid
  • (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
  • (4-fluoro-3-nitro-1H-pyrazol-1-yl)acetic acid

Uniqueness

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications compared to its chloro, bromo, and fluoro analogs .

Properties

IUPAC Name

2-(4-iodo-3-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKHKODFCFMZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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